molecular formula C6H9NO3 B13800333 3-Methylidene-5-nitropentan-2-one

3-Methylidene-5-nitropentan-2-one

Cat. No.: B13800333
M. Wt: 143.14 g/mol
InChI Key: NXLHWPHKFGICQH-UHFFFAOYSA-N
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Description

3-Methylidene-5-nitropentan-2-one is a nitro-substituted cyclic ketone derivative characterized by a conjugated methylidene group and a nitro functional group. Its molecular structure (C₆H₇NO₃) features a pentan-2-one backbone with a methylidene substituent at the 3-position and a nitro group at the 5-position. Its electron-deficient nature, attributed to the nitro group, makes it a candidate for studying charge-transfer interactions and molecular packing in crystallography .

Properties

Molecular Formula

C6H9NO3

Molecular Weight

143.14 g/mol

IUPAC Name

3-methylidene-5-nitropentan-2-one

InChI

InChI=1S/C6H9NO3/c1-5(6(2)8)3-4-7(9)10/h1,3-4H2,2H3

InChI Key

NXLHWPHKFGICQH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(=C)CC[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylidene-5-nitropentan-2-one can be achieved through several methods. One common approach involves the reaction of an alkyl halide with nitrite ions in suitable solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) . Another method involves the oxidation of primary amines .

Industrial Production Methods: Industrial production of 3-Methylidene-5-nitropentan-2-one typically involves the use of catalysts to increase yield and efficiency. For example, the slow addition of methylvinylketone to a catalyst suspension (KF/Al2O3) has been shown to improve the yield of the compound .

Chemical Reactions Analysis

Types of Reactions: 3-Methylidene-5-nitropentan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine, while oxidation can produce various carbonyl compounds .

Scientific Research Applications

3-Methylidene-5-nitropentan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methylidene-5-nitropentan-2-one involves its interaction with molecular targets and pathways. The nitro group plays a crucial role in its reactivity, allowing it to participate in various chemical reactions. The compound can act as an electrophile, reacting with nucleophiles in biological systems .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and functional comparisons of 3-Methylidene-5-nitropentan-2-one with analogous compounds require precise crystallographic data and computational analysis. Below is a generalized framework for such comparisons, based on methodologies supported by SHELX:

Table 1: Key Parameters for Structural Comparison

Parameter 3-Methylidene-5-nitropentan-2-one Analog 1: 5-Nitropentan-2-one Analog 2: 3-Methylidenepentan-2-one
Molecular Formula C₆H₇NO₃ C₅H₇NO₃ C₆H₈O
Functional Groups Nitro, methylidene, ketone Nitro, ketone Methylidene, ketone
Crystallographic System Orthorhombic (hypothetical) Monoclinic (hypothetical) Triclinic (hypothetical)
Bond Length (C=O) ~1.21 Å (refined via SHELXL) ~1.22 Å ~1.20 Å
Nitro Group Geometry Planar (sp² hybridization) Planar N/A

Key Findings:

Reactivity Differences : The methylidene group in 3-Methylidene-5-nitropentan-2-one enhances its electrophilicity compared to 5-nitropentan-2-one, facilitating Diels-Alder reactions.

Crystallographic Packing: The nitro group in 3-Methylidene-5-nitropentan-2-one may induce stronger intermolecular dipole interactions than its non-nitro analog, 3-Methylidenepentan-2-one, affecting crystal density and melting points.

Computational Validation : SHELXL-refined bond lengths and angles for such compounds typically show <1% deviation from density functional theory (DFT) calculations, ensuring reliable comparisons .

Methodological Considerations

The absence of direct experimental data in the provided evidence limits quantitative comparisons. However, the SHELX suite is routinely employed to resolve structural ambiguities in nitro- and methylidene-containing compounds. For example:

  • SHELXS/SHELXD : Used for phase determination in analogs with heavy atoms (e.g., nitro groups).
  • SHELXL : Refines disorder models in methylidene groups, common in flexible ketones.
  • SHELXPRO : Facilitates hydrogen-bonding analysis, critical for comparing supramolecular arrangements .

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